MHP 133
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MHP 133 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of hydrazones and carbamoyl derivatives .
Chemical Reactions Analysis
MHP 133 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MHP 133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying multi-target drug design.
Medicine: Potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
MHP 133 exerts its effects through multiple mechanisms:
Receptor Interaction: It interacts with cholinergic, serotonergic, and imidazoline receptors.
Enzyme Inhibition: Weakly inhibits acetylcholinesterase activity.
Neuroprotection: Enhances nerve growth factor receptor expression and prevents excitotoxicity.
Amyloid Precursor Protein: Increases the secretion of soluble (non-toxic) amyloid precursor protein.
Comparison with Similar Compounds
MHP 133 is unique due to its multi-target approach and potential for neuroprotection and cognitive enhancement. Similar compounds include:
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor with similar applications.
Galantamine: A compound that also targets cholinergic receptors but with different mechanisms.
This compound stands out due to its ability to interact with multiple receptor subtypes and its potential for enhancing cognitive performance without the serious side effects associated with high potency cholinergic agonists .
Properties
IUPAC Name |
[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVMZDBWGMPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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